molecular formula C22H19N5 B10871500 7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10871500
M. Wt: 353.4 g/mol
InChI Key: ATNDQZOXLOTEJC-UHFFFAOYSA-N
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Description

7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with benzyl, dimethyl, and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

These methods often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substituents, which enhance its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C22H19N5

Molecular Weight

353.4 g/mol

IUPAC Name

10-benzyl-11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H19N5/c1-15-16(2)26(13-17-9-5-3-6-10-17)21-19(15)22-24-20(25-27(22)14-23-21)18-11-7-4-8-12-18/h3-12,14H,13H2,1-2H3

InChI Key

ATNDQZOXLOTEJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)CC5=CC=CC=C5)C

Origin of Product

United States

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